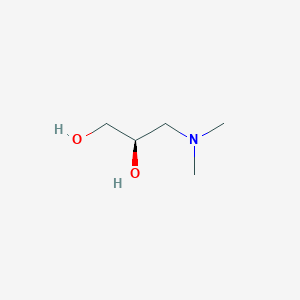

(R)-3-(Dimethylamino)propane-1,2-diol

Description

Significance of Chiral Diols in Advanced Organic Synthesis

Chiral diols are organic molecules containing two hydroxyl (-OH) groups and at least one stereocenter, making them non-superimposable on their mirror images. This structural feature is of paramount importance in advanced organic synthesis. They are highly valued as versatile building blocks for the preparation of a wide array of chiral chemicals, including many natural and biologically active products used in pharmaceuticals and agriculture. acs.org

The significance of chiral diols stems from several key roles they play in synthesis:

Chiral Building Blocks: They serve as crucial starting materials or intermediates, incorporating stereochemical information into a target molecule from the outset. acs.org This is often more efficient than creating the desired stereochemistry later in a synthetic sequence.

Chiral Ligands: Chiral diols can be used to create ligands that coordinate with metal catalysts. nih.gov These chiral catalyst complexes create a three-dimensional environment that directs a chemical reaction to favor the formation of one enantiomer over the other, a process known as asymmetric catalysis. nih.govchiralpedia.com

Chiral Auxiliaries: A chiral diol can be temporarily attached to a non-chiral substrate molecule to guide a stereoselective reaction. After the reaction, the auxiliary is removed, leaving behind an enantiomerically enriched product.

Organocatalysts: Certain diol scaffolds, such as derivatives of BINOL and TADDOL, can function as organocatalysts, using their hydroxyl groups to activate substrates and create a chiral environment for transformations without the need for a metal. nih.gov

The ability to control the three-dimensional structure of molecules is essential, and chiral diols are fundamental tools for achieving high levels of enantioselectivity in chemical reactions. acs.orgspringernature.com This control is critical for producing enantiopure compounds, particularly in the pharmaceutical industry where different enantiomers can have vastly different biological effects. patsnap.com

Overview of Alkanolamine Chemistry and its Research Significance

Alkanolamines, also known as amino alcohols, are a class of organic compounds characterized by the presence of both an amino group (-NH₂, -NHR, or -NR₂) and a hydroxyl group (-OH) on an alkane backbone. wikipedia.org This dual functionality imparts a unique combination of physical and chemical properties, making them highly versatile in numerous applications. wikipedia.orgchemicalland21.com (R)-3-(Dimethylamino)propane-1,2-diol is a specific example of this class.

Key characteristics and applications of alkanolamines include:

Bifunctionality : The presence of both a basic amino group and a nucleophilic/hydrophilic hydroxyl group allows them to participate in a wide range of chemical reactions. chemicalland21.com They can form salts with acids, amides with carboxylic acids, and undergo reactions typical of alcohols, such as oxidation. evitachem.comchemicalland21.com

Solubility and Physical Properties : The hydroxyl and amino groups allow for hydrogen bonding, which generally results in high boiling points and good solubility in water. wikipedia.org

Industrial and Commercial Uses : Alkanolamines are used extensively as intermediates in the synthesis of other chemicals. wikipedia.orgchemicalland21.com They are employed in the production of emulsifiers for cosmetics and personal care products, as neutralizing agents, and as corrosion inhibitors. chemicalland21.comresearchgate.netnih.gov In the pharmaceutical sector, they serve as precursors or are incorporated into the final structure of drug molecules. wikipedia.orgresearchgate.net Two amino acids, serine and hydroxyproline, are themselves alkanolamines. wikipedia.org

Research Applications : In research, alkanolamines are valuable as model systems for studying enzymatic reactions and for their interesting stereochemical properties. researchgate.net They are also used as precursors for synthesizing important chiral molecules like morpholines and piperazines. wikipedia.org Their ability to absorb acid gases like carbon dioxide also makes them a subject of research for carbon capture technologies. researchgate.net

The combination of readily available starting materials, versatile reactivity, and broad applicability ensures that alkanolamine chemistry remains a significant and active area of research in both academic and industrial settings.

Importance of Stereochemistry in Chemical and Biological Systems

Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions and properties. numberanalytics.commhmedical.com This field is fundamentally important because the biological systems within the body are themselves chiral, meaning they can differentiate between molecules with different 3D shapes. nih.gov

The core concept in stereochemistry is chirality, a geometric property of an object (like a molecule) that makes it non-superimposable on its mirror image. chiralpedia.compatsnap.com These non-superimposable mirror images are called enantiomers. While enantiomers have identical physical properties in a non-chiral environment (e.g., melting point, boiling point), their interactions with chiral biological entities like enzymes and receptors can be vastly different. patsnap.comnih.gov

The significance of stereochemistry is most pronounced in pharmacology and drug design:

Drug-Receptor Interactions : The "lock-and-key" model describes how a drug molecule (the key) must fit into the specific three-dimensional binding site of a biological target like a receptor or enzyme (the lock) to produce a therapeutic effect. numberanalytics.com An enantiomer that fits perfectly can be highly effective, while its mirror image may not fit at all, rendering it inactive or causing it to bind to a different target, potentially leading to unwanted side effects. patsnap.com

Pharmacokinetics (ADME) : Stereochemistry influences a drug's absorption, distribution, metabolism, and excretion (ADME). patsnap.comnumberanalytics.com The enzymes responsible for metabolizing drugs are chiral and can process one enantiomer more quickly than the other, affecting the drug's concentration and duration of action in the body. patsnap.comnih.gov

Therapeutic Outcomes : Often, one enantiomer of a chiral drug is responsible for the desired therapeutic activity, while the other is less active, inactive, or even responsible for adverse effects. patsnap.com The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, is a stark example of the critical importance of stereochemistry in medicine. patsnap.com

Due to these factors, modern pharmaceutical development places a strong emphasis on producing single-enantiomer drugs. nih.gov This ensures greater selectivity for biological targets, potentially leading to improved therapeutic profiles and simpler pharmacokinetics. nih.gov The study and application of stereochemistry are therefore indispensable for creating safer and more effective medicines. numberanalytics.comijpsjournal.com

Structure

3D Structure

Propriétés

IUPAC Name |

(2R)-3-(dimethylamino)propane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2/c1-6(2)3-5(8)4-7/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMHUGYTOGXZIW-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

666234-81-7 | |

| Record name | 3-(Dimethylamino)-1,2-propanediol, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666234817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-3-(dimethylamino)propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIMETHYLAMINO)-1,2-PROPANEDIOL, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P1QG80W6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R 3 Dimethylamino Propane 1,2 Diol

Enantioselective Synthesis Strategies from Chiral Precursors

A common and effective approach to obtaining enantiomerically pure compounds is to start with a readily available chiral molecule. In the case of (R)-3-(dimethylamino)propane-1,2-diol, two primary chiral precursors have been utilized: (R)-glycidol and (R)-3-chloro-1,2-propanediol.

Reaction with Glycidol (B123203): Mechanistic Pathways and Stereocontrol

The reaction of a nucleophile with a chiral epoxide, such as glycidol, is a well-established method for the synthesis of chiral 1,2-diols. The synthesis of 3-(substituted)-propane-1,2-diols can be achieved through the ring-opening of glycidol with a suitable nucleophile. In the case of this compound, the nucleophile is dimethylamine (B145610).

The reaction proceeds via a nucleophilic attack of the dimethylamine on one of the carbon atoms of the epoxide ring of (R)-glycidol. The regioselectivity of this ring-opening reaction is a critical factor. Under neutral or basic conditions, the reaction typically follows an SN2 mechanism, where the nucleophile attacks the less sterically hindered terminal carbon of the epoxide. This attack leads to the opening of the epoxide ring and the formation of the desired 1,2-diol structure.

The stereochemistry of the starting material, (R)-glycidol, directly dictates the stereochemistry of the product. Since the nucleophilic attack occurs at the terminal carbon and does not affect the chiral center at the C2 position, the (R) configuration is retained in the final product. A study on the synthesis of related 3-(azol-1-yl)propane-1,2-diols demonstrated that the reaction of imidazole (B134444) or 1,2,4-triazole (B32235) with glycidol in acetonitrile (B52724) is an effective method for producing the corresponding diols. rasayanjournal.co.in This analogous reaction supports the feasibility of a direct condensation of dimethylamine with (R)-glycidol to yield this compound with high stereochemical fidelity. The optimal method for a similar compound, 3-(1H-imidazol-1-yl)propane-1,2-diol, was found to be the direct interaction of the nucleophile (imidazole) with glycidol, resulting in a 65% yield in a single step. rasayanjournal.co.in

Nucleophilic Substitution of 3-Chloro-1,2-propanediol (B139630): Optimized Protocols and Enantiomeric Purity

A widely used and well-documented method for the synthesis of 3-(dimethylamino)propane-1,2-diol is the nucleophilic substitution of 3-chloro-1,2-propanediol with dimethylamine. When the starting material is the enantiomerically pure (R)-3-chloro-1,2-propanediol, this reaction provides a direct route to the desired (R)-product.

The reaction involves the displacement of the chloride ion from the C3 position of the propanediol (B1597323) backbone by dimethylamine. This is typically carried out in a solvent and in the presence of a base to neutralize the hydrochloric acid formed during the reaction. Several protocols have been developed to optimize the yield and purity of the final product.

One patented method describes the reaction of dimethylamine with 3-chloro-1,2-propanediol in a mixed solvent system of water and methanol (B129727), with sodium methoxide (B1231860) serving as the base. google.com The process involves a carefully controlled addition of the reactants and a two-stage temperature profile to ensure the reaction goes to completion while minimizing side reactions. google.com For a related compound, 3-methylamino-1,2-propanediol, a similar process using aqueous monomethylamine and glycerin chlorohydrin (an alternative name for 3-chloro-1,2-propanediol) has been described. google.com In this case, sodium hydroxide (B78521) and sodium bicarbonate are used as aminating catalysts. google.com The use of these catalysts is reported to make the reaction system more strongly alkaline, facilitating a rapid substitution of the chloro group and thus reducing the reaction time. google.com

The following table summarizes the optimized reaction conditions from a representative protocol for the synthesis of 3-(dimethylamino)propane-1,2-propanediol.

| Parameter | Optimized Condition |

| Reactants | Dimethylamine, 3-Chloro-1,2-propanediol, Sodium Methoxide |

| Molar Ratio | Dimethylamine : 3-Chloro-1,2-propanediol : Sodium Methoxide = 1.2 : 1 : 1.05 |

| Solvent | Methanol and Water (Volume ratio 2.5-3.5 : 1) |

| Initial Temperature | Below 25 °C |

| Reaction Temperature | 30-40 °C for 2-4 hours, then reflux for 1-3 hours |

| Concentration | Dimethylamine (in aqueous solution): 30-45% (w/w); 3-Chloro-1,2-propanediol (in methanol): 0.5-1.0 g/mL |

This table presents data from a patented preparation method for 3-dimethylamino-1,2-propanediol. google.com

Catalytic Approaches in Asymmetric Synthesis

While the use of chiral precursors is a robust strategy, the development of catalytic asymmetric methods is a highly sought-after goal in modern organic synthesis. These approaches aim to create the chiral center from a prochiral substrate using a small amount of a chiral catalyst.

Development of Chiral Catalysts for Propanediol Derivatization

The development of chiral catalysts for the synthesis of enantiomerically pure diols is an active area of research. For the synthesis of this compound, a hypothetical catalytic approach would involve the asymmetric amination of a suitable prochiral precursor. While a specific catalyst for this exact transformation is not widely reported, the principles can be drawn from related catalytic systems.

For instance, the synthesis of 3-amino-1,2-propanediol, a closely related compound, has been achieved using a catalytic system. A patented method employs a main catalyst of cupric oxide and a co-catalyst selected from a range of metal oxides such as ferric oxide, zinc oxide, or calcium oxide. google.com This method, however, does not appear to be enantioselective.

The development of a truly enantioselective catalytic process would likely involve a chiral ligand complexed to a metal center. The catalyst would coordinate to the substrate in a way that directs the incoming nucleophile (dimethylamine) to one face of the molecule, thereby creating the desired (R) stereocenter. The field of asymmetric catalysis has a vast array of chiral ligands and metal catalysts that have been successfully applied to similar transformations, and these could be adapted for the synthesis of this compound.

Biocatalytic Routes for Enantiopure (R)-Diol Production

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. The production of enantiopure diols is an area where biocatalysis has shown significant promise.

A potential biocatalytic route to this compound could involve the enzymatic resolution of a racemic mixture of the diol or the asymmetric synthesis from a prochiral substrate. For example, a lipase (B570770) could be used to selectively acylate the (S)-enantiomer in a racemic mixture of 3-(dimethylamino)propane-1,2-diol, leaving the desired (R)-enantiomer unreacted and allowing for its separation.

Alternatively, a biocatalytic process could be designed starting from a different substrate. The biosynthesis of 1,3-propanediol (B51772) from glycerol (B35011) in microorganisms like Clostridium and engineered E. coli is a well-established industrial process. frontiersin.org This process utilizes enzymes such as glycerol dehydratase and 1,3-propanediol oxidoreductase. frontiersin.org By employing principles of synthetic biology and metabolic engineering, it is conceivable that a microbial strain could be engineered to produce this compound. This would likely involve the introduction of novel enzymatic activities, such as an aminotransferase or a related enzyme capable of introducing the dimethylamino group with the correct stereochemistry. While a direct biocatalytic route for this specific compound is not yet established, the advancements in the broader field of biocatalysis for diol production suggest that this is a promising avenue for future research. frontiersin.org

Process Optimization and Scalability in Enantioselective Production

For any synthetic method to be industrially viable, it must be optimized for efficiency, cost-effectiveness, and scalability. This is particularly true for the production of enantiomerically pure compounds where maintaining high enantiomeric purity on a large scale is a significant challenge.

The nucleophilic substitution of (R)-3-chloro-1,2-propanediol is a scalable process. Optimization of this reaction involves a careful study of various parameters, including reaction temperature, reactant concentrations, molar ratios, and the choice of base and solvent. The use of a two-stage temperature profile, as described in some protocols, allows for better control over the reaction kinetics and helps to minimize the formation of impurities. google.comgoogle.com For example, a lower initial temperature can control the initial exothermic reaction, while a subsequent increase in temperature ensures the reaction proceeds to completion in a reasonable timeframe. google.com

The following table outlines key parameters that are typically optimized for the production of amino-propanediols.

| Parameter | Focus of Optimization | Rationale for Scalability |

| Reaction Temperature | Multi-stage temperature control | Balances reaction rate and selectivity, prevents runaway reactions. |

| Reactant Molar Ratios | Minimizing excess of expensive reagents | Reduces raw material costs and simplifies purification. |

| Catalyst | Use of recyclable catalysts | Lowers production costs and reduces waste. |

| Solvent | Use of mixed solvent systems or solvent-free conditions | Can improve solubility, reaction rate, and ease of product isolation. |

| Downstream Processing | Efficient distillation and filtration | Ensures high product purity and stable quality for large batches. |

This table summarizes general process optimization strategies applicable to the synthesis of amino-propanediols. google.comgoogle.comwipo.int

In the context of potential biocatalytic routes, process optimization would focus on fermentation conditions, such as pH, temperature, nutrient feed rates, and aeration. The development of high-yield, robust microbial strains through metabolic engineering is also a critical factor for achieving a scalable and economically viable biosynthetic process. frontiersin.org

Chemical Transformations and Functionalization Strategies of R 3 Dimethylamino Propane 1,2 Diol

Oxidation Reactions of Primary and Secondary Hydroxyl Groups

The presence of both a primary and a secondary hydroxyl group in (R)-3-(Dimethylamino)propane-1,2-diol allows for oxidation to form carbonyl compounds. evitachem.com The selectivity of this oxidation is highly dependent on the chosen reagent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can lead to the oxidation of both hydroxyl groups. evitachem.com

Achieving selective oxidation of one hydroxyl group over the other presents a significant synthetic challenge due to the minor differences in their chemical environments. lookchem.com For vicinal diols, selective oxidation often requires carefully chosen reagents that can differentiate between the primary and secondary positions. lookchem.comscribd.com Research into the selective oxidation of similar 1,2-diols has shown that reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be effective, particularly for benzylic or allylic hydroxyl groups, a feature not present in the parent compound. scribd.com Enzymatic approaches using alcohol oxidases also offer a pathway for the selective oxidation of diols, potentially yielding hydroxy acids or lactones depending on the substrate and enzyme. nih.gov

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Target Hydroxyl Group(s) | Potential Product(s) |

|---|---|---|

| Potassium Permanganate | Primary and Secondary | Carboxylic acid and/or Ketone |

| Chromium Trioxide | Primary and Secondary | Aldehyde and/or Ketone |

| Selective Oxidants (e.g., DDQ) | Primary or Secondary | Aldehyde or Ketone |

Reduction Reactions and Amine Derivatization Pathways

While the diol functionality itself is not typically subject to reduction, derivatives of this compound can undergo reduction. For instance, if the hydroxyl groups are first oxidized to carbonyls, these can then be reduced using agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com A notable example is the asymmetric hydrogenation of a ketone precursor, 3-(dimethylamino)-1-(2-thienyl)-1-acetone hydrochloride, which is reduced to form (R)-3-(dimethylamino)-1-(2-thienyl)-1-propanol, a derivative of the parent diol. chemicalbook.com

Amine derivatization, beyond the quaternization discussed later, can also be achieved. The tertiary amine can be targeted for various modifications. One such pathway involves the synthesis of related amino diols through different routes, such as the reaction of 2-amino-1,3-propanediol (B45262) with formic acid and formaldehyde (B43269) to yield 2-(Dimethylamino)propane-1,3-diol, demonstrating the accessibility of the amine for functionalization. ruc.dkchemicalbook.com

Nucleophilic Reactivity of the Dimethylamino Moiety and its Chemical Mechanisms

The dimethylamino group of this compound possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. evitachem.com This allows it to react with a variety of electrophiles. The fundamental mechanism involves the nitrogen lone pair attacking an electron-deficient center, leading to the formation of a new covalent bond.

This nucleophilic character is central to many of its synthetic applications. For example, it can participate in nucleophilic substitution reactions. evitachem.com A common synthesis of the parent compound itself relies on this reactivity, where dimethylamine (B145610) acts as a nucleophile, attacking the electrophilic carbon of an epoxide like glycidol (B123203) or reacting with 3-chloro-1,2-propanediol (B139630). evitachem.comgoogle.com In these reactions, the amine displaces a leaving group (the epoxide oxygen or a chloride ion) to form the final product. This reactivity is also harnessed in the formation of cationic lipids, where the amine attacks an alkyl halide in a quaternization reaction. ruc.dk

Synthesis of Specialized Derivatives and Functionalized Adducts

Esterification and Etherification for Hydrophobicity Modulation

In the synthesis of cationic lipids, the diol moiety is often esterified with long-chain fatty acids. For example, the diol can be reacted with undec-10-enoyl chloride to form ester linkages at both the primary and secondary hydroxyl positions. This process converts the hydrophilic diol into a highly hydrophobic "tail" region of a lipid molecule. ruc.dk

Quaternization for Cationic Lipid Formation

A critical functionalization strategy for this compound is the quaternization of its tertiary amine. This reaction converts the neutral dimethylamino group into a permanently positively charged quaternary ammonium (B1175870) salt, which serves as the hydrophilic headgroup of a cationic lipid. caymanchem.com This positive charge is essential for the lipid's ability to interact with and encapsulate negatively charged molecules like nucleic acids. nih.gov

The quaternization is typically achieved by reacting the tertiary amine with an alkyl halide. For example, reacting a lipid structure containing the this compound backbone with an alkyl bromide results in the formation of a quaternary ammonium salt, yielding a cationic lipid. ruc.dk These lipids, often formulated with helper lipids, can self-assemble into liposomes or lipid nanoparticles (LNPs) for therapeutic delivery applications. nih.govmdpi.com The development of ionizable cationic lipids, where the amine is tertiary and becomes protonated at endosomal pH, represents a further refinement of this strategy. caymanchem.comdcchemicals.com

Table 2: Key Functionalization Reactions

| Reaction Type | Reagents | Functional Group Targeted | Resulting Structure |

|---|---|---|---|

| Esterification | Fatty Acyl Chlorides | Primary and Secondary Hydroxyls | Di-ester with hydrophobic tails |

Applications in Advanced Organic Synthesis and Material Science

Utilization as a Chiral Building Block for Complex Organic Architectures

The defined stereochemistry of (R)-3-(Dimethylamino)propane-1,2-diol makes it a significant chiral synthon, or building block, for the construction of more complex, stereochemically-defined molecules. evitachem.comsigmaaldrich.com In organic synthesis, chiral building blocks are crucial starting materials for creating enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where often only one enantiomer of a drug is active.

Chiral 3-carbon synthons are recognized as vital intermediates for a wide range of pharmaceuticals and materials science applications, including beta-blocker drugs and phospholipid analogs. googleapis.com this compound fits into this class of molecules, serving as an intermediate in the synthesis of fine chemicals and various drug candidates. evitachem.comgoogle.com Its precursor, (R)-(–)-3-Chloro-1,2-propanediol, is also a well-established chiral building block. sigmaaldrich.com The presence of the dimethylamino group alongside the 1,2-diol on a chiral backbone provides multiple reactive sites that can be selectively modified to build intricate molecular architectures. evitachem.com

| Application Area | Role of this compound | Significance |

|---|---|---|

| Pharmaceutical Synthesis | Chiral intermediate for active pharmaceutical ingredients (APIs). evitachem.com | Provides the necessary stereochemical framework for biologically active molecules. |

| Fine Chemicals | Versatile starting material for complex organic molecules. evitachem.com | Enables the synthesis of high-value, enantiomerically pure chemical products. |

| Material Science | Precursor for chiral functional materials like liquid crystals. googleapis.com | Introduces chirality into materials, influencing their physical and optical properties. |

Role in Asymmetric Catalysis and Ligand Design

Asymmetric catalysis is a powerful tool for creating chiral molecules, relying on chiral catalysts to control the stereochemical outcome of a reaction. The development of effective chiral ligands is central to this field, and aminodiols are a prominent class of compounds used for this purpose. researchgate.netsigmaaldrich.com

The structure of this compound is well-suited for creating chiral ligands that can coordinate with transition metals. The nitrogen atom of the amino group and the oxygen atoms of the diol can act as donor atoms, chelating to a metal center to form a stable complex. researchgate.net This chelation creates a rigid and well-defined chiral environment around the metal, which is essential for inducing enantioselectivity in catalytic reactions. mdpi.com

Derivatives of chiral amino alcohols and aminodiols have been successfully used to prepare ligands for a variety of transition metals, including copper, palladium, and rhodium, which are widely used in asymmetric catalysis. nih.govmdpi.comenamine.net For example, the racemic form of 3-(dimethylamino)-1,2-propanediol (B52021) has been used to prepare indane-derived bis(oxazolines), a class of privileged chiral ligands. sigmaaldrich.comsigmaaldrich.com The ability to systematically modify the aminodiol structure allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalytic activity and selectivity for specific reactions. nih.gov

| Metal | Ligand Type / Example Reaction | Significance of Aminodiol Structure |

|---|---|---|

| Palladium (Pd) | Used in enantioselective C-H functionalization and cross-coupling reactions. nih.govnih.gov | Forms a chiral pocket around the metal, directing the approach of substrates. |

| Copper (Cu) | Catalyzes Chan-Lam coupling and N-H insertion reactions. mdpi.comchemrxiv.orgrsc.org | The N,O-chelation stabilizes the catalytic species and imparts stereocontrol. |

| Rhodium (Rh) | Used in asymmetric hydrogenation reactions. enamine.nettcichemicals.com | Creates a rigid chiral environment for enantioselective hydrogen delivery. |

| Zinc (Zn) | Catalyzes the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net | The chiral ligand-metal complex acts as a chiral Lewis acid to activate the aldehyde. |

Once a chiral ligand derived from this compound is complexed with a transition metal, the resulting catalyst can be used to mediate a wide range of enantioselective transformations. The principle of these reactions is that the chiral catalyst interacts with the prochiral substrate to favor one of the two possible transition states, leading to the preferential formation of one enantiomeric product. mdpi.com

Pinane-based chiral aminodiols, which share the core aminodiol functionality, have been successfully applied as catalysts in the enantioselective addition of diethylzinc to aldehydes, yielding chiral secondary alcohols with good enantiomeric excess. researchgate.net Similarly, chiral N,N'-dioxide ligands, which can be derived from amino alcohols, have been used with scandium triflate for enantioselective nucleophilic epoxidation of enones. youtube.com The effectiveness of these catalysts demonstrates the potential of aminodiol-derived ligands in asymmetric synthesis. The specific (R)-configuration of the starting aminodiol directly translates into the stereochemical outcome of the reaction, allowing for the predictable synthesis of a desired enantiomer.

| Reaction Type | Role of the Chiral Catalyst | Example Product Class |

|---|---|---|

| Asymmetric Alkylation | Controls the facial selectivity of nucleophilic attack on an electrophile. researchgate.net | Chiral secondary alcohols |

| Asymmetric Epoxidation | Directs the delivery of an oxygen atom to one face of a double bond. youtube.com | Chiral epoxides |

| Asymmetric Hydrogenation | Controls the stereochemistry of hydrogen addition across a double bond. tcichemicals.com | Chiral alkanes, alcohols, or amines |

| Asymmetric C-H Functionalization | Enables the enantioselective formation of C-C or C-X bonds at a specific C-H site. mdpi.comnih.gov | Chiral arylated or alkylated products |

Incorporation into Functional Materials and Nanoarchitectures

The unique combination of functional groups in this compound also makes it a candidate for creating advanced materials with specific properties.

A notable application in material science is the use of 3-(dimethylamino)-1,2-propanediol in the low-temperature synthesis of electrically conductive copper films. researchgate.net In this process, an ink is formulated using copper(II) formate (B1220265) and the aminediol. When this ink is coated onto a substrate and heated (calcined) at relatively low temperatures of 165-180°C in air, the copper-aminediol complex decomposes to form a film of metallic copper particles. researchgate.net

A critical role of the aminediol ligand is to protect the newly formed copper nanoparticles from oxidation, which is a major challenge in producing conductive copper features in an air atmosphere. researchgate.net The resulting films exhibit good electrical conductivity, with a reported minimum surface resistivity of 0.2 Ω sq⁻¹. researchgate.net This method provides a pathway to printed electronics using less expensive copper-based inks that can be processed at temperatures compatible with flexible polymer substrates.

| Parameter | Finding | Reference |

|---|---|---|

| Precursor Complex | Copper(II) formate with 3-(dimethylamino)-1,2-propanediol | researchgate.net |

| Processing Temperature | 165-180 °C in air | researchgate.net |

| Resulting Film Composition | Copper particles (1-3 µm diameter) | researchgate.net |

| Minimum Surface Resistivity | 0.2 Ω sq⁻¹ | researchgate.net |

| Role of Ligand | Lowers decomposition temperature and prevents oxidation of copper particles. | researchgate.net |

The amphiphilic nature of this compound, possessing both hydrophilic (diol, amine) and hydrophobic (dimethyl, propane (B168953) backbone) parts, makes it a useful precursor for surfactants. A significant example is its use in the preparation of the synthetic cationic lipid N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which involves a quaternized derivative of the aminopropanediol structure. sigmaaldrich.comsigmaaldrich.com Cationic lipids like DOTMA are crucial components in liposomes used for DNA transfection protocols in gene therapy. evitachem.com Furthermore, research has shown the synthesis of cationic surfactant intermediates by reacting 3-(dimethylamino)propane-1,2-diol with alkyl isocyanates to form 3-(dimethylamino)propane-1,2-di-alkylcarbamates. researchgate.net

As a diol, the compound can also serve as a monomer in step-growth polymerization to create polyesters or polyurethanes. The incorporation of a chiral diol like this compound into a polymer backbone would result in a chiral polymer. Chiral polymers are of interest for applications such as chiral chromatography stationary phases or as materials with unique chiroptical properties. The principle has been demonstrated with related chiral diols like (R)-1,3-butanediol, which has been used to create biobased chiral polyesters. nsf.gov

| Material Type | Specific Application/Product | Role of this compound |

|---|---|---|

| Cationic Surfactant | Precursor for the cationic lipid DOTMA. evitachem.comsigmaaldrich.comsigmaaldrich.com | Provides the polar headgroup structure for the amphiphilic lipid. |

| Cationic Surfactant | Synthesis of 3-(dimethylamino)propane-1,2-di-alkylcarbamates. researchgate.net | Acts as the backbone for creating novel carbamate-based surfactants. |

| Chiral Polymer | Potential precursor for chiral polyesters or polyurethanes. nsf.gov | Serves as a chiral diol monomer to introduce stereocenters into the polymer chain. |

Biotechnological and Pharmaceutical Research Applications

Precursor in Cationic Lipid Synthesis for Gene Delivery Systems

(R)-3-(Dimethylamino)propane-1,2-diol is a key precursor in the synthesis of cationic lipids, which are essential components of non-viral gene delivery systems. sigmaaldrich.comscbt.com These synthetic lipids are amphipathic molecules, typically possessing a positively charged headgroup that can interact with negatively charged nucleic acids like DNA and RNA, and a hydrophobic tail that facilitates the formation of lipid-based nanoparticles. mdpi.com The resulting complexes, often called lipoplexes, can fuse with cell membranes to deliver their genetic cargo into cells for therapeutic or research purposes. ruc.dknih.gov The structure of the cationic lipid is critical, and starting materials like this compound provide the foundational headgroup structure that is later modified to create effective gene vectors. sigmaaldrich.com

Synthesis and Optimization of N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA) and Related Analogs

A prominent example of a cationic lipid synthesized from 3-(dimethylamino)-1,2-propanediol (B52021) is N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA). sigmaaldrich.comscbt.com DOTMA was one of the first synthetic cationic lipids developed for gene transfection and remains a widely used reagent. mdpi.comnih.gov Its synthesis involves a two-step process starting from the diol precursor.

The first step is the etherification of the two hydroxyl groups of 3-(dimethylamino)-1,2-propanediol with long hydrophobic chains. In a typical synthesis, the diol is reacted with oleyl p-toluenesulfonate in the presence of a strong base like potassium tert-butoxide to form the intermediate, 2,3-dioleyloxy-1-(dimethylamino)-propane. prepchem.com The second step involves the quaternization of the tertiary amine. The intermediate is treated with methyl chloride under pressure and heat, which converts the dimethylamino group into a permanently positive trimethylammonium group, yielding the final DOTMA product. prepchem.com The crude product is then purified, often by recrystallization, to yield DOTMA as an off-white solid. prepchem.com

Table 1: Key Reagents in a Representative Synthesis of DOTMA This table is based on a documented synthesis protocol. prepchem.com

| Role | Compound | Molar Quantity (mmol) |

|---|---|---|

| Precursor | 3-(Dimethylamino)-1,2-propanediol | 10 |

| Base | Potassium tert-butoxide | 30 |

| Alkylating Agent | Oleyl p-toluenesulfonate | 30 |

| Quaternizing Agent | Methyl chloride | Excess |

The optimization of gene delivery vectors has led to the development of numerous DOTMA analogs. Research focuses on modifying the hydrophobic tails, the linker connecting the headgroup to the tails, and the headgroup itself to improve transfection efficiency and reduce cytotoxicity. researchgate.net For example, ionizable lipids, which have a tertiary amine headgroup similar to the DOTMA intermediate, are designed to be neutrally charged in the bloodstream (pH ~7.4) but become protonated and thus positively charged within the acidic environment of endosomes (pH ~6.5). nycu.edu.twdcchemicals.com This pH-sensitive charge is believed to enhance the release of genetic material into the cytoplasm. dcchemicals.com

Mechanistic Studies of Lipid-DNA/RNA Interactions in Transfection Protocols

The effectiveness of cationic lipids like DOTMA hinges on their ability to overcome several cellular barriers to gene delivery. ruc.dk Mechanistic studies investigate how the structure of the lipid influences its interaction with nucleic acids and cellular components. The process begins with the spontaneous self-assembly of positively charged lipids with negatively charged DNA or RNA, forming condensed nanoparticles known as lipoplexes. nih.gov An excess positive charge on the lipoplex surface facilitates binding to the negatively charged cell surface, promoting cellular uptake, often through endocytosis. nih.gov

Once inside the cell within an endosome, the lipoplex must escape into the cytoplasm before the nucleic acid is degraded by lysosomal enzymes. The "proton sponge" effect is one proposed mechanism for endosomal escape, particularly for lipids with ionizable amines. As the endosome acidifies, the amines become protonated, leading to an influx of chloride ions and water, which causes the endosome to swell and eventually rupture, releasing the genetic cargo. nih.gov Other lipids, particularly those containing helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), are thought to destabilize the endosomal membrane directly, promoting fusion and release. nih.gov

Studies comparing the transfection of RNA versus DNA have shown that RNA delivery can be more efficient, especially in non-dividing cells. nih.gov This is because mRNA only needs to reach the cytoplasm to be translated into protein, whereas DNA must cross the nuclear membrane to be transcribed, a major barrier in cells not undergoing mitosis. nih.gov Efficient delivery systems using DOTMA-based liposomes have been developed for RNA transfection in a wide variety of cell types, including human, mouse, and Drosophila cells. nih.govresearchgate.net

Intermediate in Pharmaceutical Drug Synthesis and Drug Formulation Processes

Beyond its role in gene delivery, this compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. google.com Its chiral nature is particularly valuable for creating stereospecific drugs, where only one enantiomer provides the desired therapeutic effect.

Patents have described the use of 3-dimethylamino-1,2-propanediol as an intermediate for producing drugs such as narcotics and agents for cancer therapy. google.com The diol structure allows for the introduction of other functionalities through reactions at the hydroxyl groups, while the amine group can be maintained or modified to tune the pharmacological properties of the final molecule. For instance, related chiral amino alcohols are crucial intermediates in the synthesis of modern antidepressants. The synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor, involves an optically active amino alcohol, 3-(methylamino)-1-(2-thienyl)propan-1-ol, highlighting the importance of such chiral scaffolds in constructing complex central nervous system drugs. google.com

Design and Synthesis of Biologically Active Molecules Incorporating the (R)-Diol Scaffold

The (R)-diol scaffold from 3-(dimethylamino)-1,2-propanediol is utilized in the rational design and synthesis of novel, biologically active molecules. nih.gov A key strategy in medicinal chemistry is the use of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets. tudublin.ie

(R)-3-(Dimethylamino)-1,2-propanediol has been used in the preparation of indane-derived bis(oxazolines). sigmaaldrich.comscbt.com The indane ring system itself is considered a privileged scaffold and is a core component of various bioactive molecules. tudublin.ie By combining the chiral diol with other molecular frameworks, chemists can create libraries of new compounds for biological screening. nih.gov This approach allows for the systematic exploration of chemical space to identify molecules with desired therapeutic properties, such as anticancer or antimicrobial activity. The design process often involves creating hybrid molecules that merge features from different known active compounds to enhance potency or confer new activities. tudublin.iemdpi.comosti.gov

Stereochemical Impact on Derived Bioactive Compounds and Molecular Interactions

Influence of (R)-Configuration on Biological Recognition and Target Affinity of Derivatives

The (R)-configuration at the C2 position of the propane-1,2-diol backbone serves as a crucial determinant for the biological recognition and target affinity of its derivatives. The precise spatial orientation of the hydroxyl and dimethylamino groups is vital for forming specific interactions—such as hydrogen bonds and electrostatic interactions—with binding sites on biological macromolecules. evitachem.com Chirality is a key property for pharmaceuticals, as the two enantiomers of a drug often exhibit different biological activities. researchgate.net

(R)-3-(Dimethylamino)propane-1,2-diol is utilized as a chiral intermediate in the synthesis of more complex molecules, including bioactive compounds. evitachem.com For example, it serves as a starting material for preparing certain cationic lipids, which are components of liposomes used for DNA transfection in gene therapy protocols. evitachem.comsigmaaldrich.com In this context, the stereochemistry of the lipid's headgroup, derived from the (R)-enantiomer, can influence the formation, stability, and efficiency of the liposome (B1194612) in protecting and delivering its nucleic acid cargo across cell membranes. mdpi.com The interaction between the cationic lipid and the negatively charged cell membrane, as well as the subsequent endosomal escape, are processes that can be highly sensitive to the stereochemical structure of the lipid. nih.gov The use of the pure (R)-enantiomer as a precursor suggests that its specific configuration is essential for achieving the desired biological function in the final derivative.

Comparative Studies with (S)-Enantiomer and Racemic Mixtures in Chemical and Biological Systems

While direct comparative studies on the enantiomers of 3-(dimethylamino)propane-1,2-diol itself are not extensively documented in publicly available research, valuable insights can be gained from structurally analogous compounds, most notably the beta-blocker propranolol (B1214883). Propranolol contains a similar 3-amino-1-ol side chain attached to a naphthalene (B1677914) ring system and is administered as a racemic mixture of its (R)- and (S)-enantiomers.

Pharmacokinetic studies reveal significant differences between the two enantiomers. Following the oral administration of racemic propranolol, the peak plasma concentration (Cmax) and the total exposure (Area Under the Curve, AUC) of the (S)-isomer are substantially greater than those of the (R)-isomer. nih.gov This indicates stereoselectivity in the drug's absorption and/or first-pass metabolism, with the (R)-enantiomer being cleared more rapidly. nih.gov

| Parameter | (R)-Propranolol | (S)-Propranolol | Ratio (S)/(R) |

|---|---|---|---|

| Cmax | Lower | Higher | 1.57 |

| AUC0-∞ | Lower | Higher | 1.77 |

| Clearance (ml min-1 kg-1) | 110 | 61 | 0.55 |

A study on a closer analogue, 3-(phenylamino)propane-1,2-diol (PAP), which was implicated in the Toxic Oil Syndrome, also demonstrated stereochemical differences in its biological processing. When the (R)- and (S)-enantiomers were administered separately to mice, the resulting metabolic profiles in urine were qualitatively similar. However, quantitative differences were observed, with the (R)-PAP enantiomer leading to a relatively higher proportion of several metabolites compared to the (S)-PAP enantiomer. nih.gov These findings strongly suggest that derivatives of this compound would exhibit distinct biological and chemical behaviors compared to their (S)-counterparts or the racemic mixture.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Relevant Bioassays

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov While specific SAR studies for derivatives of this compound are not widely published, general principles for beta-amino alcohols and related structures can be applied to predict how modifications would impact bioactivity. nih.govacs.org

The core structure of this compound offers several points for chemical modification to explore SAR:

The Amino Group: The tertiary dimethylamino group is a key functional group. evitachem.com Altering the N-alkyl substituents (e.g., from methyl to ethyl or larger groups) would change the molecule's steric bulk and lipophilicity. This could affect its ability to fit into a receptor's binding pocket and its capacity to cross biological membranes.

The Hydroxyl Groups: The two hydroxyl groups at positions C1 and C2 are important for hydrogen bonding. evitachem.com Converting these groups into ethers or esters would eliminate their hydrogen-bond-donating ability and increase lipophilicity, which could drastically alter target affinity and pharmacokinetic properties.

The Propane (B168953) Backbone: Adding substituents to the carbon backbone could introduce new steric or electronic features, further refining the molecule's interaction with its biological target.

In broader studies of beta-amino acid-containing molecules, which share structural similarities, appending substituents to the carbon backbone has been shown to yield potent antagonists of integrin receptors. nih.gov Similarly, SAR studies on various nitrogen-containing heterocyclic compounds have demonstrated that even small changes to substituent groups can lead to significant improvements in antiproliferative potency against cancer cell lines. nih.gov These examples underscore the principle that systematic structural modifications of derivatives from this compound would be a viable strategy for optimizing their biological activity.

Stereoselective Metabolism of Analogous Propanediols

The metabolism of chiral drugs is frequently a stereoselective process, leading to different metabolic fates for each enantiomer. This has been extensively studied for propranolol and other analogous propanediols. nih.govmdpi.com Propranolol undergoes three primary metabolic transformations: aromatic ring hydroxylation, side-chain oxidation, and direct glucuronidation, all of which exhibit stereoselectivity. nih.govclinpgx.org

Ring Oxidation: The hydroxylation of the naphthalene ring to form 4-hydroxypropranolol (B128105) preferentially occurs with the (+)-propranolol enantiomer. nih.gov

Side-Chain Oxidation: In contrast, the oxidation of the propanolamine (B44665) side chain primarily involves the pharmacologically more active (-)-propranolol enantiomer. nih.gov

Conjugation: Subsequent conjugation reactions are also stereoselective. The glucuronidation of both propranolol and its 4-hydroxy metabolite favors the (-)-enantiomer, while the sulfation of 4-hydroxypropranolol is highly selective for the (+)-enantiomer. nih.gov

This differential metabolism results in a higher bioavailability of the more potent (-)-propranolol. nih.gov

| Compound | Metabolic Pathway | (-)/(+) Enantiomer Ratio (Mean) | Favored Enantiomer |

|---|---|---|---|

| Unchanged Propranolol | - | 1.50 | (-) |

| Propranolol Glucuronide | Glucuronidation | 1.76 | (-) |

| Side-chain Oxidation Products | Side-chain Oxidation | 1.61 | (-) |

| 4-hydroxypropranolol | Ring Oxidation | ~1.04 (overall oxidation favors (+) form) | (+) |

| 4-hydroxypropranolol Glucuronide | Glucuronidation of Metabolite | 1.78 | (-) |

| 4-hydroxypropranolol Sulfate | Sulfation of Metabolite | 0.27 | (+) |

Studies on 3-(phenylamino)propane-1,2-diol (PAP) further reinforce this principle. The metabolism of its (R)- and (S)-enantiomers in mice showed that while both are extensively metabolized, treatment with (R)-PAP resulted in a higher proportion of certain urinary metabolites compared to treatment with (S)-PAP. nih.gov The main metabolite for both enantiomers was 2-hydroxy-3-(phenylamino)propanoic acid. nih.gov The detection of metabolites like 4-aminophenol (B1666318) and paracetamol conjugates suggests the formation of reactive quinoneimine intermediates in vivo, a process that could also be subject to stereoselective influences. nih.gov These examples clearly demonstrate that the stereochemistry of propanediol-based compounds profoundly dictates their metabolic pathways.

Analytical Methodologies for Purity and Enantiomeric Excess Determination

Chromatographic Techniques for Enantiomer Separation (e.g., Chiral HPLC, GC)

Chromatographic methods are fundamental in analyzing (R)-3-(Dimethylamino)propane-1,2-diol, capable of separating the main compound from impurities and its enantiomer.

Gas Chromatography (GC) is a primary method for determining the purity of 3-(Dimethylamino)propane-1,2-diol. tcichemicals.comfishersci.com The technique is effective for separating volatile and thermally stable compounds. However, due to the high viscosity of diols, direct injection can be challenging, often necessitating dilution in a suitable solvent like methanol (B129727) to reduce viscosity before analysis. patsnap.com A key advantage of modern GC methods is the ability to achieve high sensitivity and good repeatability without requiring chemical derivatization, which simplifies sample preparation and avoids potential side reactions that could compromise data accuracy. patsnap.com

For a related compound, 3-methylamino-1,2-propanediol, a GC method was developed to separate various process-related impurities, including 2-methylamino-1,3-propanediol, 1,3-dimethylamino-propanol, and glycerol (B35011). google.com The successful separation of these structurally similar compounds underscores the resolving power of GC for purity analysis in this class of molecules. google.com

Table 1: GC Conditions for Purity Analysis of a Related Aminopropanediol

| Parameter | Condition |

|---|---|

| Chromatographic Column | Capillary Column |

| Column Temperature | Programmed, e.g., 240 to 260 °C patsnap.com |

| Carrier Gas | Nitrogen google.com |

| Flow Rate | 30-40 mL/min google.com |

| Detector | Flame Ionization Detector (FID) |

This table is illustrative of conditions used for a closely related compound and may be adapted for this compound.

Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC) are essential for determining the enantiomeric excess of the compound. Separating enantiomers requires a chiral environment, which can be achieved by using a chiral stationary phase (CSP) or by derivatizing the analyte with a chiral derivatizing agent (CDA) followed by separation on a standard achiral column. nih.govsigmaaldrich.com

For instance, enantiomers of other diols like 1,2-propanediol have been successfully separated using GC-MS after derivatization with a chiral agent, (S)-(+)-2-phenylbutyryl chloride. nih.gov This approach creates diastereomeric esters that are separable on a non-chiral column. A similar strategy could be applied to this compound. Advanced approaches may couple chiral and achiral columns in series to resolve complex mixtures of stereoisomers. sigmaaldrich.com

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry) in Structural Elucidation and Conformation Analysis

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectra reveal the number of different types of protons, their connectivity, and their chemical environment. For the racemic mixture of 3-(Dimethylamino)propane-1,2-diol, distinct signals corresponding to the methyl, methylene, and methine protons can be assigned. chemicalbook.com

¹³C NMR spectra show signals for each unique carbon atom in the molecule, confirming the propane (B168953) backbone, the dimethylamino group, and the two hydroxyl-bearing carbons. nih.gov

Table 2: Representative ¹H NMR Spectral Data for 3-(Dimethylamino)propane-1,2-diol

| Assignment | Chemical Shift (ppm) |

|---|---|

| N(CH₃)₂ | ~2.28 |

| N-CH₂ | ~2.49 |

| CH₂OH | ~3.49 - 3.62 |

| CHOH | ~3.79 |

| OH | ~4.80 |

Data obtained in CDCl₃ for the racemic compound. chemicalbook.com Specific shifts can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3-(Dimethylamino)propane-1,2-diol exhibits characteristic absorption bands. A broad band in the region of 3300-3400 cm⁻¹ corresponds to the O-H stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding. nih.gov C-H stretching vibrations for the alkyl groups appear around 2800-3000 cm⁻¹, and C-O stretching is observed in the 1000-1100 cm⁻¹ region. nih.gov

Table 3: Key IR Absorption Bands for Propanediol (B1597323) Analogues

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3290 | O-H Stretch (broad) | Hydroxyl (-OH) |

| ~2940 | C-H Stretch | Alkyl (CH, CH₂, CH₃) |

| ~1460 | C-H Bend | Alkyl (CH₂, CH₃) |

| ~1040 | C-O Stretch | Alcohol |

Data is representative for this class of compounds, based on an analogue study. biointerfaceresearch.com

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. nist.gov When coupled with Gas Chromatography (GC-MS), it is a powerful tool for both identifying the compound and detecting impurities. patsnap.comnih.gov The electron ionization (EI) mass spectrum of 3-(Dimethylamino)propane-1,2-diol shows a characteristic fragmentation pattern, with a prominent peak often corresponding to the resonance-stabilized fragment [CH₂=N(CH₃)₂]⁺. nist.gov

Table 4: Major Ions in the Mass Spectrum of 3-(Dimethylamino)propane-1,2-diol

| m/z (Mass-to-Charge Ratio) | Relative Intensity | Possible Fragment |

|---|---|---|

| 58 | High | [C₃H₈N]⁺ |

| 42 | Moderate | [C₂H₄N]⁺ |

| 44 | Moderate | [C₂H₆N]⁺ |

Based on NIST library data for the racemic compound. nist.gov

Polarimetry and Chiroptical Spectroscopy for Enantiomeric Purity Assessment

As a chiral molecule, this compound interacts with plane-polarized light.

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance in solution. The specific rotation is a characteristic physical property of an enantiomer. For a related chiral compound, (R)-3-chloro-1,2-propanediol, the specific rotation was measured to confirm its stereochemical identity and calculate its enantiomeric excess after a biotransformation process. biointerfaceresearch.com A similar measurement for a purified sample of this compound would confirm its (R)-configuration and provide a quantitative measure of its enantiomeric purity, assuming the specific rotation of the enantiopure compound is known.

Chiroptical Spectroscopy , such as Vibrational Circular Dichroism (VCD), offers a more sophisticated method for determining the absolute configuration of chiral molecules. nih.gov By comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations, the absolute configuration can be determined unambiguously. nih.gov This method is particularly valuable when authentic reference standards are unavailable.

Future Research Directions and Emerging Opportunities

Exploration of Novel Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign and efficient synthetic routes for chiral molecules like (R)-3-(Dimethylamino)propane-1,2-diol is a key area of future research. Current methods often rely on traditional chemical syntheses that can be resource-intensive. westlake.edu.cn Future efforts will likely focus on the adoption of green chemistry principles to minimize environmental impact.

One promising avenue is the adaptation of the polyol process, which utilizes renewable diol solvents such as ethylene (B1197577) glycol and propylene (B89431) glycol. evitachem.com These solvents can serve as both the reaction medium and reducing agent, offering a more sustainable alternative to conventional organic solvents. evitachem.com Another approach involves biocatalysis, leveraging the high enantioselectivity and regioselectivity of enzymes. nih.govwiley.com Enzymes can operate under mild conditions, reducing energy consumption and the formation of byproducts. researchgate.net For instance, the use of ω-transaminases for the asymmetric synthesis of chiral amines is a well-established biocatalytic method that could be explored for the production of this compound. wiley.com

Furthermore, research into racemization-free coupling reagents presents another green alternative for the synthesis of chiral compounds. rsc.org These reagents aim to reduce the formation of unwanted stereoisomers, thereby increasing reaction efficiency and reducing waste. rsc.org

| Synthesis Approach | Key Features | Potential Advantages |

| Polyol Process | Use of renewable diol solvents (e.g., ethylene glycol) as both reaction media and reducing agents. evitachem.com | Reduced reliance on volatile organic solvents, potential for milder reaction conditions. |

| Biocatalysis | Employment of enzymes (e.g., ω-transaminases) for stereoselective synthesis. wiley.comresearchgate.net | High enantioselectivity, mild reaction conditions, reduced byproducts. nih.govresearchgate.net |

| Racemization-Free Coupling | Utilization of reagents that prevent the loss of stereochemical integrity during synthesis. rsc.org | Higher yields of the desired enantiomer, reduced purification costs. |

Advanced Applications in Targeted Drug Delivery and Nanomedicine

The structural features of this compound make it an attractive candidate for applications in drug delivery and nanomedicine. Its amino and diol functionalities allow for its incorporation into more complex molecular architectures. A key existing application is its use in the synthesis of cationic lipids, such as N-[1-(2,3-dioleyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA), which are employed in DNA transfection protocols for gene therapy. evitachem.comsigmaaldrich.com

Future research could expand on this by designing novel lipid-based nanoparticles incorporating this compound for the targeted delivery of therapeutic agents. The chirality of the compound could play a crucial role in the formation and stability of these nanocarriers, as well as in their interaction with biological membranes. The development of such targeted systems is a significant area of interest in personalized medicine.

Computational Chemistry and Molecular Modeling Studies of Reactivity, Conformation, and Ligand-Receptor Interactions

Computational chemistry and molecular modeling offer powerful tools to investigate the properties of this compound at the molecular level. These in silico methods can provide insights into its reactivity, conformational preferences, and potential interactions with biological targets. scirp.org

Molecular dynamics simulations can be employed to study the conformational flexibility of the molecule and how it influences its interactions with other molecules. scirp.orgnsf.gov Such studies are crucial for understanding the factors that govern chiral recognition. scirp.orgnih.gov For example, computational models can help in the rational design of chiral selectors for the efficient separation of enantiomers. scirp.orgresearchgate.net

Furthermore, quantum chemical calculations can be used to investigate the electronic structure and reactivity of the molecule. nih.gov This can aid in predicting its behavior in different chemical reactions and in designing novel synthetic pathways. researchgate.net

| Computational Method | Application to this compound | Potential Outcomes |

| Molecular Dynamics (MD) Simulations | Studying conformational flexibility and intermolecular interactions. scirp.orgnsf.gov | Understanding chiral recognition mechanisms and designing efficient chiral selectors. scirp.orgnih.gov |

| Quantum Chemical Calculations | Investigating electronic structure and chemical reactivity. nih.gov | Predicting reaction outcomes and designing novel synthetic routes. researchgate.net |

Development of Novel Analytical Techniques for Trace Analysis and Metabolite Profiling

As the applications of this compound expand, the need for sensitive and accurate analytical methods for its detection and quantification will grow. Future research in this area will likely focus on the development of techniques for trace analysis and metabolite profiling.

High-performance liquid chromatography (HPLC) using chiral stationary phases is a common method for separating enantiomers. nih.govmdpi.com The development of new chiral columns and mobile phases could lead to improved resolution and sensitivity for the analysis of this compound. mdpi.com Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that can be used for the identification and quantification of the compound and its metabolites in complex biological matrices. nih.govmdpi.com

Metabolomic profiling, which aims to identify and quantify all small-molecule metabolites in a biological system, is an emerging field that could be applied to study the metabolic fate of this compound. nih.govnih.govmdpi.com This could provide valuable information on its biotransformation and potential biological effects. nih.gov

| Analytical Technique | Focus Area for this compound | Potential Advancements |

| Chiral HPLC | Development of new chiral stationary phases and mobile phases. nih.govmdpi.com | Improved enantiomeric separation and increased sensitivity. |

| LC-MS | Method development for quantification in biological samples. nih.govmdpi.com | Accurate measurement of the compound and its metabolites in complex matrices. |

| Metabolomic Profiling | Studying the metabolic fate and biological effects of the compound. nih.govnih.govmdpi.com | Comprehensive understanding of its in vivo behavior. nih.gov |

Expanding the Use of this compound in Interdisciplinary Fields

The unique properties of this compound open up opportunities for its use in a variety of interdisciplinary fields beyond its current applications. Its role as a chiral building block is well-established in the chemical and pharmaceutical industries. evitachem.com

Future research could explore its potential as a chiral ligand in asymmetric catalysis, a field that is constantly seeking new and efficient catalysts for the synthesis of enantiomerically pure compounds. westlake.edu.cn The presence of both amino and diol groups could allow for the coordination of metal centers, creating novel catalytic systems.

Furthermore, its potential as a chiral selector in separation science could be further investigated. scirp.org The development of new chiral stationary phases based on this compound could lead to improved methods for the separation of other chiral molecules. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing enantiomerically pure (R)-3-(Dimethylamino)propane-1,2-diol?

- Methodological Answer : The compound can be synthesized via reductive amination of a glyceraldehyde intermediate. For example, (R)-glyceraldehyde derivatives (e.g., (R)-2,3-O-isopropylideneglyceraldehyde) can react with dimethylamine under hydrogenation conditions using catalysts like Pd/C, followed by acidic deprotection to yield the target diol. This approach is analogous to the synthesis of 3-(isopropylamino)propane-1,2-diol described in .

Q. How is enantiomeric purity validated for this compound?

- Methodological Answer : Chiral HPLC with columns such as Chiralcel OD is widely used. Mobile phases like n-hexane/isopropanol/Et2NH (80:20:0.1) can resolve enantiomers, with retention times and optical rotation ([α]D<sup>20</sup>) confirming purity. This mirrors the resolution of 3-(2-methoxyphenoxy)propane-1,2-diol in , where >99% enantiomeric excess (ee) was achieved .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substitution patterns (e.g., dimethylamino group at C3) and stereochemistry.

- Polarimetry : To measure optical activity ([α]D<sup>20</sup>), validated against reference values.

- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., ESI-MS or GC-MS).

These methods align with protocols used for structurally similar diols in and .

Advanced Research Questions

Q. How can racemic mixtures of 3-(Dimethylamino)propane-1,2-diol be resolved into enantiomers without chiral chromatography?

- Methodological Answer : Preferential crystallization (entrainment) is effective. For example, seeding a supersaturated racemic solution with (R)-enantiomer crystals induces selective crystallization. This method achieved 99.9% ee for (S)-3-(2-methoxyphenoxy)propane-1,2-diol in .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation assays : Monitor hydrolysis of the dimethylamino group using HPLC at pH 2–10.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds.

highlights similar stability studies for amino-substituted diols, where substituent electronic effects influence degradation rates .

Q. How does the dimethylamino group influence the reactivity of this compound in polymer synthesis?

- Methodological Answer : The amino group acts as a nucleophilic catalyst or crosslinking agent. For polyurethane synthesis, the diol’s primary hydroxyl groups react with isocyanates, while the dimethylamino group may participate in side-chain interactions. discusses analogous diols (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) used in green resin formulations, where substituents modulate polymer flexibility and hydrophilicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.